5-((Furan-2-ylmethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
Description
The compound 5-((Furan-2-ylmethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile features an oxazole core with a carbonitrile group at position 4. Key structural elements include:
- Position 2: A 4-(morpholinosulfonyl)phenyl substituent, combining a sulfonyl group (polar, electron-withdrawing) and a morpholine ring (hydrogen-bond acceptor).
Properties
IUPAC Name |
5-(furan-2-ylmethylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c20-12-17-19(21-13-15-2-1-9-27-15)28-18(22-17)14-3-5-16(6-4-14)29(24,25)23-7-10-26-11-8-23/h1-6,9,21H,7-8,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYPVOLABUMEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Furan-2-ylmethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine and the morpholinosulfonylphenyl derivatives. These intermediates are then coupled under specific reaction conditions to form the final product. Common synthetic routes include:
Furan-2-ylmethylamine Synthesis: : This can be achieved by reacting furfural with ammonia under catalytic hydrogenation conditions.
Morpholinosulfonylphenyl Derivative Synthesis: : This involves the sulfonylation of phenol derivatives with morpholine in the presence of a suitable catalyst.
Coupling Reaction: : The furan-2-ylmethylamine and morpholinosulfonylphenyl derivatives are then coupled using a condensation reaction, often facilitated by a dehydrating agent such as thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to maximize yield and purity, with continuous monitoring to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
General Reactivity Profile
The compound’s reactivity is governed by its functional groups:
-
Oxazole ring : Susceptible to electrophilic substitution at the 5-position and nucleophilic attack at the electron-deficient C-4 (adjacent to the nitrile group) .
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Furan-2-ylmethylamino group : The furan ring may undergo electrophilic substitution (e.g., nitration, halogenation), while the amine can participate in condensation or alkylation reactions.
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Morpholinosulfonylphenyl group : The sulfonyl group is electron-withdrawing, directing further substitution on the phenyl ring to the para position. The morpholine moiety may engage in hydrogen bonding or act as a leaving group under acidic conditions .
-
Cyanide group : A strong electron-withdrawing group, stabilizing adjacent carbanions and enabling nucleophilic additions .
Nucleophilic Substitution
The oxazole core’s electron-deficient C-4 is prone to nucleophilic displacement. For example:
This reactivity is exploited in cross-coupling reactions (e.g., Suzuki-Miyaura) when catalyzed by Pd complexes .
Electrophilic Aromatic Substitution
The furan ring undergoes electrophilic substitution preferentially at the 5-position due to the directing effect of the oxygen atom. Example:
Similar reactivity is observed in halogenation and Friedel-Crafts alkylation.
Reductive Amination
The primary amine (from the furan-2-ylmethylamino group) can react with aldehydes/ketones in reductive amination:
This is useful for synthesizing secondary/tertiary amines .
Catalytic and Cross-Coupling Reactions
The morpholinosulfonyl group enhances stability in metal-catalyzed reactions. For example:
| Reaction Type | Conditions | Product | Yield (%) | Reference Analog |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl oxazole | 65–78 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-Aryl derivatives | 72 |
Stability and Degradation Pathways
-
Hydrolysis : The nitrile group hydrolyzes to a carboxylic acid under acidic or basic conditions:
This reaction is slow at neutral pH but accelerates at extremes .
-
Oxidation : The furan ring oxidizes to a diketone under strong oxidizing agents (e.g., KMnO₄).
Experimental Data Gaps
No peer-reviewed studies directly investigating this compound’s reactions were identified in the provided sources. Data above are extrapolated from:
Recommended Research Directions
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Suzuki-Miyaura Coupling : Explore aryl boronic acid partners to functionalize the oxazole ring.
-
Nitrile Transformations : Investigate conversion to tetrazoles or amides via click chemistry or hydrolysis.
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DFT Studies : Model electron distribution to predict regioselectivity in substitution reactions.
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
The compound has been evaluated for its anticancer properties, particularly its ability to inhibit tumor cell proliferation. Studies have demonstrated that it exhibits a high level of antimitotic activity against various human tumor cell lines. For instance, a study reported that the compound displayed mean GI50/TGI values of 15.72/50.68 µM, indicating its effectiveness in inhibiting cancer cell growth under controlled conditions .
Case Studies:
A notable case study involved the assessment of the compound through the National Cancer Institute's Developmental Therapeutics Program. The compound was subjected to a single-dose assay across approximately sixty cancer cell lines, resulting in a significant average cell growth inhibition rate (GP mean) of 12.53% . This highlights its potential as a lead compound for further development into anticancer drugs.
Antiviral Properties
Research Findings:
Recent studies have indicated that derivatives of the compound may possess antiviral properties, particularly against Hepatitis C virus (HCV). The structure-function relationship has been explored, showcasing that modifications to the furan and morpholino groups can enhance antiviral activity .
Mechanism:
The proposed mechanism involves the inhibition of viral entry into host cells, making it a candidate for therapeutic intervention in viral infections. This is particularly relevant given the global burden of HCV and the need for effective treatments .
Drug Design and Development
Drug-Like Properties:
The compound has been evaluated for its drug-like properties using computational tools such as SwissADME, which assesses parameters like solubility, permeability, and toxicity. The results indicated that the compound meets several criteria for drug-likeness, making it a suitable candidate for further pharmacological studies .
Synthetic Pathways:
Various synthetic pathways have been developed to create analogs of this compound, aiming to enhance its efficacy and reduce potential side effects. For example, modifications at the morpholino or oxazole positions have been explored to improve biological activity while maintaining structural integrity .
Structure-Activity Relationship (SAR)
SAR Studies:
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Research has shown that specific substitutions on the furan ring and modifications to the sulfonamide moiety can significantly influence biological activity. For instance, altering the substituents on the phenyl group has been linked to enhanced anticancer properties .
Data Tables
Mechanism of Action
The mechanism by which 5-((Furan-2-ylmethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The oxazole-4-carbonitrile scaffold is shared among several analogs, but substituent variations at positions 2 and 5 significantly influence properties. Below is a comparative analysis:
Table 1: Structural Comparison of Oxazole-4-carbonitrile Derivatives
Key Observations:
- Position 5: The target’s furan-methylamino group is less bulky than 4-benzylpiperidin-1-yl () but more complex than methylamino (). This balance may optimize membrane permeability and target engagement.
- Position 2: The morpholinosulfonylphenyl group (target) is bulkier and more polar than methoxyphenyl () or quinolinyl (), likely enhancing solubility and protein-binding capacity.
Physicochemical Properties
Table 2: Molecular Weight and Substituent Impact
- Lipophilic substituents (e.g., benzylpiperidinyl in ) may enhance blood-brain barrier penetration but reduce solubility.
Biological Activity
5-((Furan-2-ylmethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Furan moiety : Contributes to the compound's interaction with biological targets.
- Morpholinosulfonyl group : Impacts solubility and biological activity.
- Oxazole ring : Known for its role in various biological activities.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of protein kinases : Compounds that contain morpholine groups have been shown to inhibit various kinases, which play a crucial role in signaling pathways involved in cell proliferation and survival .
- Antimicrobial activity : The furan and oxazole components may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Studies demonstrate that it exhibits cytotoxic effects against various cancer cell lines, likely through the inhibition of key signaling pathways involved in tumor growth. For instance, similar compounds have shown effectiveness against cancer cells by targeting the PI3K pathway, which is critical for cancer cell survival .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of related compounds. The presence of the furan ring is associated with enhanced activity against both gram-positive and gram-negative bacteria. The compound's structural features suggest it may disrupt bacterial cell wall synthesis or function as a competitive inhibitor of essential enzymes .
Case Studies
- Cytotoxicity Assay : A study involving human cancer cell lines showed that the compound inhibited cell proliferation with an IC50 value in the low micromolar range. This suggests significant potential for further development as an anticancer agent.
- Antimicrobial Testing : In vitro tests revealed that the compound exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.
Data Tables
Q & A
Basic: What synthetic routes are recommended for preparing 5-((Furan-2-ylmethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, and how can intermediates be validated?
Methodological Answer:
The compound’s synthesis likely involves multi-step protocols due to its heterocyclic and sulfonamide moieties. A plausible route includes:
- Step 1: Sulfonation of 4-phenylmorpholine using chlorosulfonic acid to form 4-(morpholinosulfonyl)phenyl intermediates .
- Step 2: Oxazole ring formation via cyclization of a nitrile-containing precursor, such as a carboxamide derivative, using POCl₃ or similar reagents .
- Step 3: Introduction of the furan-2-ylmethylamine group via nucleophilic substitution or reductive amination .
Validation: Intermediates should be characterized using HPLC purity assays (>95%) , FT-IR (e.g., confirming sulfonyl S=O stretches at ~1350 cm⁻¹), and ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.0 ppm for the phenyl group) .
Basic: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected shifts in NMR or IR spectra) for this compound?
Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. For example:
- NMR anomalies: Compare spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the oxazole and morpholine groups .
- IR discrepancies: Validate sulfonamide (1320–1360 cm⁻¹) and nitrile (2200–2250 cm⁻¹) peaks against computational simulations (e.g., DFT calculations) to confirm assignments .
- Impurity analysis: Employ LC-MS to detect byproducts (e.g., incomplete sulfonation or cyclization) and optimize reaction conditions .
Advanced: What computational strategies are effective for predicting the compound’s reactivity and binding affinity in pharmacological studies?
Methodological Answer:
- Docking studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or inflammatory mediators). The morpholinosulfonyl group may act as a hydrogen bond acceptor, while the furan moiety could engage in π-π stacking .
- QM/MM simulations: Calculate charge distribution and frontier molecular orbitals (HOMO-LUMO) to predict sites for nucleophilic/electrophilic attacks .
- MD simulations: Assess stability in biological membranes (logP ~2.5–3.5 estimated) using GROMACS, focusing on sulfonamide solvation .
Advanced: How can researchers design experiments to evaluate the environmental persistence of this compound and its metabolites?
Methodological Answer:
Adopt a tiered approach inspired by environmental fate studies :
- Phase 1 (Lab):
- Hydrolysis: Incubate the compound at varying pH (3–9) and measure degradation via HPLC-UV.
- Photolysis: Expose to UV light (λ = 254 nm) and monitor by LC-MS for nitroso or hydroxylated metabolites.
- Phase 2 (Ecotoxicology):
Advanced: What strategies optimize the compound’s solubility and bioavailability without altering its pharmacophore?
Methodological Answer:
- Salt formation: Screen counterions (e.g., HCl or sodium salts) to enhance aqueous solubility. The morpholinosulfonyl group’s polarity (~TPSA 90 Ų) supports ionizable derivatives .
- Prodrug design: Introduce hydrolyzable groups (e.g., ester linkages) at the oxazole nitrile, which can be cleaved in vivo .
- Nanocarriers: Encapsulate in PEGylated liposomes to improve plasma half-life, validated by dynamic light scattering (DLS) and in vitro release assays .
Basic: Which analytical techniques are critical for purity assessment and structural elucidation?
Methodological Answer:
- HPLC-DAD/MS: Use a C18 column (ACN/water gradient) to resolve impurities; confirm molecular ion ([M+H]⁺) via ESI-MS .
- Elemental analysis: Validate C, H, N, S content within ±0.4% of theoretical values.
- X-ray crystallography: Resolve crystal packing (if crystals form) to confirm stereochemistry and hydrogen-bonding networks .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore modifications at the furan or morpholinosulfonyl groups?
Methodological Answer:
- Library synthesis: Replace the furan with thiophene or pyridine rings and substitute morpholine with piperazine. Use parallel synthesis (96-well plates) for high-throughput screening .
- Pharmacological assays: Test derivatives for IC₅₀ against target enzymes (e.g., COX-2 for anti-inflammatory potential) and correlate with logD and pKa values .
- 3D-QSAR: Apply CoMFA or CoMSIA to identify steric/electrostatic hotspots for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
